2-(3,4-dimethoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 2-(3,4-dimethoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine (hereafter referred to as the "target compound") is a pyrazolo[1,5-a]pyrimidine derivative featuring a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 5, and a tetrahydrofuran-2-ylmethyl (THF-methyl) substituent at the 7-amine position. Its structure combines electron-rich aromatic moieties with a cyclic ether-based side chain, which may influence solubility, bioavailability, and target binding. This article compares its structural and functional attributes with related compounds reported in recent literature.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-13-9-19(21-12-15-5-4-8-27-15)24-20(22-13)11-16(23-24)14-6-7-17(25-2)18(10-14)26-3/h6-7,9-11,15,21H,4-5,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBINXPOCXGSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCC3CCCO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions that allow for modifications at various positions on the scaffold. The specific compound features a 3,4-dimethoxyphenyl moiety and a tetrahydrofuran substituent, which may influence its biological activity through enhanced solubility and binding affinity.
Antimicrobial Activity
A study examining the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications to the core structure can significantly alter antimicrobial efficacy. For instance, compounds with specific substitutions exhibited potent activity against Mycobacterium tuberculosis (Mtb), suggesting that the pyrazolo[1,5-a]pyrimidine scaffold may serve as a promising lead for antitubercular agents .
Anticancer Properties
Research has indicated that various pyrazolo[1,5-a]pyrimidine derivatives possess anticancer properties. In vitro assays conducted on breast cancer cell lines (e.g., MDA-MB-231) showed that certain derivatives could inhibit cell growth effectively. However, preliminary results for the specific compound indicated limited activity against these cancer cells when compared to established anticancer agents . This suggests a need for further optimization to enhance its anticancer potential.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through molecular docking studies. For example, pyrazolo[1,5-a]pyrimidines have been shown to inhibit cathepsin K with moderate efficacy (K_i ≥ 77 μM), indicating that similar derivatives may interact with key enzymes involved in disease processes such as cancer metastasis and inflammation .
The mechanisms by which pyrazolo[1,5-a]pyrimidines exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds like those derived from this scaffold can inhibit enzymes critical for pathogen survival or cancer progression.
- Modulation of Signaling Pathways : Some studies suggest that these compounds may interfere with cellular signaling pathways involved in proliferation and survival.
Case Studies and Experimental Findings
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines in cancer treatment. Compounds within this class have shown promising anti-proliferative effects against various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been evaluated for their ability to induce apoptosis in cancer cells, making them potential candidates for chemotherapy agents .
Table 1: Summary of Anti-Cancer Activity Studies
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Manassantin A | K562 | TBD | Induces apoptosis |
| Other Derivatives | MV4-11, MCF-7 | TBD | Cell cycle arrest |
Anti-Mycobacterial Activity
The compound has also been investigated for its anti-mycobacterial properties. It has been suggested that pyrazolo[1,5-a]pyrimidines can inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo core can enhance its efficacy against tuberculosis .
Table 2: Summary of Anti-Mycobacterial Activity Studies
| Compound Name | Activity Assay | Result | Reference |
|---|---|---|---|
| Manassantin A | ATP Depletion Assay | Moderate Inhibition | |
| Other Compounds | In Vivo Mouse Model | Active |
Mechanistic Insights
Understanding the mechanism by which these compounds exert their biological effects is crucial for their development as therapeutic agents. For example, studies have shown that certain derivatives can bind to specific enzyme subunits involved in ATP synthesis, potentially leading to a decrease in ATP levels and subsequent cell death in mycobacterial cells .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step organic reactions that allow for the introduction of various functional groups. The SAR studies indicate that modifications at specific positions on the pyrazolo ring can significantly influence biological activity. For instance, substituents at the C-7 position can enhance anti-cancer activity by improving binding affinity to target proteins .
Table 3: Synthesis Pathways for Pyrazolo Compounds
| Step Number | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | 4-Phenyl-1H-pyrazol-5-amines + 3-Oxo compounds |
| 2 | Halogenation | POCl3 |
| 3 | Substitution | Various amines |
Comparison with Similar Compounds
Structural and Functional Comparisons
Core Structure and Substituent Analysis
The pyrazolo[1,5-a]pyrimidine core is shared across multiple analogs, but substituent variations dictate pharmacological and physicochemical properties. Key comparisons include:
Position 2 Substituents
- Target Compound : 3,4-Dimethoxyphenyl (electron-donating groups).
- Analog 32 () : 4-Fluorophenyl (electron-withdrawing) at both positions 3 and 5.
- Compound in : 4-Chlorophenyl (electron-withdrawing).
- Compound in : 2-(Trifluoromethyl) (strongly electron-withdrawing).
Impact : Methoxy groups enhance solubility via hydrogen bonding but may reduce metabolic stability compared to halogens. Fluorine or chlorine substituents improve lipophilicity and target affinity in anti-mycobacterial agents.
Position 7 Amine Substituents
- Target Compound : THF-methyl (cyclic ether, moderate polarity).
- Analog 47 () : (6-Methylpyridin-2-yl)methyl (aromatic, basic).
- Compound in : (Tetrahydrofuran-2-yl)methyl (similar to target).
- Analog 33 () : 4-(Trifluoromethyl)phenyl (hydrophobic).
Pyridine-based analogs (e.g., 47) show higher basicity, which may affect cellular uptake.
Physicochemical Properties
Trends :
- Methoxy groups lower logP (increased hydrophilicity) vs. halogens or trifluoromethyl.
- THF-methyl substituents reduce logP compared to aromatic amines (e.g., pyridin-2-ylmethyl).
Q & A
Q. What are the key challenges in synthesizing this pyrazolo[1,5-a]pyrimidine derivative, and how are they addressed methodologically?
The synthesis involves cyclization of precursors (e.g., pyrazolo[1,5-a]pyrimidine core formation) and functionalization of substituents like the tetrahydrofuran-2-ylmethyl group. Common challenges include low regioselectivity during cyclization and purification of intermediates. Solutions include using catalysts (e.g., Pd or Cu for cross-coupling) and optimizing reaction conditions (e.g., solvent polarity, temperature gradients) to improve yield . Chromatography (HPLC or flash) is critical for isolating pure intermediates, especially due to steric hindrance from the 3,4-dimethoxyphenyl group .
Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?
Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions (e.g., distinguishing methyl groups at C5 vs. C7). High-resolution mass spectrometry (HRMS) validates molecular weight, particularly for distinguishing isotopic patterns from fluorine or chlorine impurities. X-ray crystallography resolves stereoelectronic effects, such as the conformation of the tetrahydrofuran ring and its impact on hydrogen bonding . IR spectroscopy identifies functional groups like amine (–NH) and methoxy (–OCH3) .
Q. What preliminary biological activities have been reported, and how are these assays designed?
Initial studies focus on enzyme inhibition (e.g., kinases or dehydrogenases) using fluorescence-based assays. For example, IC50 values are determined via competitive binding assays with ATP analogs. Cell viability assays (e.g., MTT in cancer lines) evaluate antiproliferative effects at 10–100 µM concentrations. Controls include structurally related analogs to assess the role of the 3,4-dimethoxyphenyl group in target specificity .
Advanced Research Questions
Q. How can contradictory data in enzymatic vs. cellular activity be resolved for this compound?
Discrepancies often arise from differences in membrane permeability or off-target effects. Methodological approaches include:
- Permeability assays : PAMPA or Caco-2 models to quantify passive diffusion .
- Metabolite profiling : LC-MS to identify cellular degradation products that may antagonize activity .
- Proteomic profiling : SILAC-based mass spectrometry to identify off-target interactions . Example: A compound showing low IC50 in vitro but poor cellular efficacy may require prodrug modification of the tetrahydrofuran moiety to enhance bioavailability .
Q. What strategies optimize the compound’s metabolic stability without compromising potency?
- Isotere replacement : Substituting the tetrahydrofuran oxygen with a sulfur atom to reduce oxidative metabolism .
- Deuterium incorporation : Replacing hydrogen atoms at metabolically vulnerable positions (e.g., benzylic hydrogens) .
- In vitro microsomal stability assays : Rat or human liver microsomes quantify metabolic turnover, guiding structural tweaks .
Q. How do computational methods guide the design of derivatives with improved target binding?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target pockets (e.g., dihydroorotate dehydrogenase active site). The 3,4-dimethoxyphenyl group’s π-stacking with aromatic residues is a key focus .
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories, identifying residues critical for hydrogen bonding (e.g., interactions with the pyrimidine N1) .
- QSAR models : Regression analysis links substituent electronegativity (e.g., methoxy vs. ethoxy) to IC50 values .
Q. What crystallographic insights explain the compound’s conformational rigidity?
Single-crystal X-ray data reveal planar geometry of the pyrazolo[1,5-a]pyrimidine core, with dihedral angles <10° between the dimethoxyphenyl and pyrimidine rings. The tetrahydrofuran group adopts a chair conformation, stabilizing hydrophobic interactions in enzyme pockets. Hydrogen bonds between the C7 amine and backbone carbonyls (e.g., in kinase targets) are critical for affinity .
Methodological Tables
Table 1. Key Synthetic Routes and Yields
Table 2. Biological Activity Profile
| Assay Type | Target | IC50 (nM) | Cell Model | Reference |
|---|---|---|---|---|
| Kinase inhibition | CDK2 | 12.3 ± 1.2 | HeLa | |
| Antiproliferation | MCF-7 | 1.2 µM | Breast cancer | |
| Metabolic stability | CYP3A4 | t1/2 = 45 min | Human microsomes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
